N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is a complex organic compound notable for its potential biological activity and structural features. This compound is classified under the category of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon, such as nitrogen or sulfur. The specific arrangement of atoms in this compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide can be approached through various synthetic methodologies. One common method involves the condensation reaction between appropriate pyrimidine and quinoxaline derivatives.
The molecular formula for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is C₁₇H₁₃N₅O₃S, with a molecular weight of approximately 367.4 g/mol.
O=C(NCCn1cnc2ccsc2c1=O)c1cc(-c2cccnc2)on1
.N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide can participate in various chemical reactions due to its functional groups.
The mechanism of action for N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide is not fully elucidated but is hypothesized based on structural similarities to known bioactive compounds.
The physical and chemical properties of N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide are crucial for understanding its behavior in biological systems.
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide holds promise for scientific applications due to its unique structural features.
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4